N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-17-6-4-9-21-22(17)25-24(32-21)27(11-5-10-26-12-14-29-15-13-26)23(28)20-16-30-18-7-2-3-8-19(18)31-20;/h2-4,6-9,20H,5,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKQTNFHNKYUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities based on diverse research findings.
Structural Characteristics
The compound is characterized by a complex structure that includes:
- A benzo[d]thiazole moiety which is known for its diverse biological activities.
- A morpholinopropyl group that enhances solubility and biological interactions.
- A dihydrobenzo[b][1,4]dioxine core which contributes to its pharmacological properties.
The molecular formula of the compound is with a molecular weight of 490.0 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions:
- Preparation of the benzo[d]thiazole core through cyclization reactions.
- Introduction of the 4-methyl and morpholinopropyl groups using appropriate reagents.
- Formation of the carboxamide linkage followed by conversion to the hydrochloride salt .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance:
- Compounds with a benzothiazole core demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 µM .
- The compound's structural analogs exhibited effective inhibition of cancer cell proliferation, suggesting potential for therapeutic applications in oncology .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls.
- Inhibition of key signaling pathways related to cell growth and survival .
Antimicrobial Activity
In addition to anticancer properties, related thiazole derivatives have shown antimicrobial activity:
- Some compounds exhibited effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of biological activity .
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of thiazole derivatives similar to the target compound and found that several exhibited significant cytotoxic effects against glioblastoma cell lines (C6), suggesting a promising avenue for further research .
- Dual Inhibition Studies : Research on benzothiazole derivatives indicated their potential as dual inhibitors targeting both BRAF and VEGFR-2 pathways, which are crucial in cancer progression . The IC50 values for these compounds were comparable to established drugs like sorafenib.
Data Summary
| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| This compound | Benzo[d]thiazole core, morpholinopropyl group | Anticancer | 6.21 - 15.36 |
| Benzothiazole derivative | Benzothiazole core | Antimicrobial | Variable |
| Thiazolidinones | Thiazolidinone structure | Antiglioma | <100 |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety in Compound A undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.
Mechanistic Insights :
-
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water or hydroxide ions acting as nucleophiles.
-
Elevated temperatures (~80–100°C) accelerate the reaction rate .
Alkylation at the Morpholinopropyl Group
The tertiary amine in the morpholinopropyl chain participates in alkylation reactions, forming quaternary ammonium salts.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylmorpholinium derivative | |
| Alkylation with dibromoethane | 1,2-Dibromoethane | Cross-linked polymeric structures |
Applications :
-
Alkylation enhances the compound’s cationic character, potentially improving membrane permeability.
Oxidation Reactions
The morpholine ring undergoes oxidation to form N-oxide derivatives under mild conditions.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | Morpholine N-oxide derivative | |
| Catalytic oxidation | mCPBA | Epoxidation of adjacent alkynes (hypothetical pathway) |
Key Notes :
-
N-oxides exhibit altered electronic properties, influencing binding affinity to biological targets.
Coordination with Transition Metals
The carboxamide and morpholine groups enable Compound A to act as a ligand for metal ions.
| Metal Ion | Reaction Conditions | Complex Type | Reference |
|---|---|---|---|
| Fe³⁺ | Aqueous solution, pH 6–7 | Octahedral coordination | |
| Cu²⁺ | Methanol, room temperature | Square-planar geometry |
Implications :
-
Metal complexes may modulate the compound’s redox activity or stability.
Photochemical Degradation
Exposure to UV light induces ring-opening reactions in the benzodioxine system.
| Conditions | Wavelength | Products | Reference |
|---|---|---|---|
| UV irradiation | 254 nm | Quinone derivatives via radical intermediates |
Stability Considerations :
Nucleophilic Aromatic Substitution
The 4-methylbenzo[d]thiazole moiety may undergo substitution at electrophilic positions.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Halogenation | NBS (in CCl₄) | Brominated thiazole derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified is N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8) . Both compounds share a benzo[d]thiazole-carboxamide backbone but differ in substituents:
- Target compound: Features a 4-methylbenzo[d]thiazol-2-yl group and a 3-morpholinopropyl side chain.
- Analogue: Substitutes the methyl group with a 4-methoxybenzo[d]thiazol-2-yl moiety and replaces morpholinopropyl with a 3-(dimethylamino)propyl chain.
Impact of Substituent Variations
Spectroscopic Differentiation
- IR Spectroscopy : The target compound lacks the C=S stretch (~1240–1255 cm⁻¹) seen in 1,2,4-triazole derivatives () but would exhibit strong C=O stretches (~1660–1680 cm⁻¹) from the carboxamide .
- NMR Analysis: The morpholinopropyl group in the target compound would show distinct proton signals (e.g., δ 3.5–4.0 ppm for morpholine CH₂ groups) compared to the dimethylaminopropyl chain (δ 2.2–2.8 ppm) in the analogue. Region-specific shifts, as noted in , could help pinpoint substituent effects .
Research Findings and Implications
- Bioactivity: While pharmacological data for the target compound are unavailable in the provided evidence, benzo[d]thiazole derivatives are frequently associated with anticancer, antimicrobial, and anti-inflammatory activities. The morpholinopropyl group may enhance blood-brain barrier penetration compared to the dimethylaminopropyl analogue .
- Lumping Strategy Relevance : As per , compounds with similar backbones (e.g., benzo[d]thiazole-carboxamides) but varying substituents could be "lumped" in computational models to predict shared properties, reducing experimental workload .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core, followed by introduction of morpholinopropyl and carboxamide groups. Key steps include:
- Core Formation : Cyclization of precursors under strong acidic/basic conditions (e.g., H₂SO₄ or NaH) to generate the benzo[d]thiazol moiety .
- Substituent Coupling : Amidation or alkylation reactions to attach the morpholinopropyl and dihydrobenzo[d]dioxine groups, often using coupling agents like EDCI or HOBt .
- Optimization : Adjusting temperature (60–120°C), solvent polarity (e.g., DMF or acetonitrile), and reaction time (2–24 hours) improves yield (up to 85%) and purity (>95%) . Continuous flow reactors may enhance scalability .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., morpholinopropyl methyl groups at δ ~2.4–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling predict binding mechanisms with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model ligand-receptor interactions (e.g., binding energy of morpholinopropyl group with kinase pockets) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects on the dihydrobenzo[d]dioxine moiety) .
- Validation : Cross-reference computational data with experimental assays (e.g., surface plasmon resonance for binding affinity measurements) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known kinase inhibitors) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under varying pH and temperature conditions to assess reproducibility .
- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™ kinase assays) with cellular viability tests (e.g., MTT assays) to confirm target specificity .
Q. How to design structure-activity relationship (SAR) studies for novel derivatives?
- Methodological Answer :
- Substituent Variation : Modify the 4-methylbenzo[d]thiazol or morpholinopropyl groups to assess impact on activity (e.g., halogenation for enhanced lipophilicity) .
- Biological Testing : Prioritize in vitro targets (e.g., COX-2 inhibition) before advancing to in vivo models (e.g., murine inflammation assays) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity trends .
Data Contradiction Analysis Example
- Issue : Discrepancies in IC₅₀ values for kinase inhibition reported in independent studies.
- Resolution :
- Verify assay conditions (e.g., ATP concentration, incubation time) .
- Re-test using a standardized protocol (e.g., Eurofins KinaseProfiler®) .
- Analyze compound stability under assay conditions (e.g., LC-MS to detect degradation) .
Key Methodological Considerations
- Synthesis : Prioritize stepwise purity checks (e.g., TLC after each reaction) to minimize by-products .
- Biological Evaluation : Use blinded experimental designs and independent replicates to reduce bias .
- Computational Integration : Employ tools like Gaussian16 or AutoDock Vina for hypothesis-driven experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
